In Vitro Anti-Inflammatory Potency: Comparative IC50 Value for NO Inhibition
Goodyeroside A exhibits quantifiable anti-inflammatory activity in vitro, as measured by the inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. This is in contrast to its epimer, kinsenoside, for which Goodyeroside A has been noted to have superior efficacy [1]. The activity is concentration-dependent and occurs without observed cytotoxicity up to 10 μM [1].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 27.87 μM |
| Comparator Or Baseline | Kinsenoside (epimer) - Superior efficacy reported, but specific comparative IC50 not listed in this source; Goodyeroside A and its mannosyl counterpart demonstrated superior anti-inflammatory efficacy [1] |
| Quantified Difference | Not applicable (qualitative superiority noted) |
| Conditions | Mouse RAW 264.7 cells, 24 hr incubation, Griess assay |
Why This Matters
This provides a quantitative benchmark for its anti-inflammatory potential, differentiating it from its close epimer and offering a specific potency metric for researchers selecting compounds for inflammation studies.
- [1] Song, W., Sun, Y., Xu, L., Sun, Y., Li, T., Peng, P., & Lou, H. (2021). Synthesis of nature product kinsenoside analogues with anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 29, 115867. View Source
